Cas no 811-68-7 (Silver(I) Trifluoromethanethiolate)

Silver(I) Trifluoromethanethiolate structure
811-68-7 structure
Nombre del producto:Silver(I) Trifluoromethanethiolate
Número CAS:811-68-7
MF:CHAgF3S
Megavatios:209.947051763535
MDL:MFCD25563234
CID:729487
PubChem ID:354333285

Silver(I) Trifluoromethanethiolate Propiedades químicas y físicas

Nombre e identificación

    • Methanethiol,1,1,1-trifluoro-, silver(1+) salt (1:1)
    • Silver(I) Trifluoromethanethiolate
    • (TrifluoroMethylthio) silver(I)
    • silver,trifluoromethanethiol
    • Methanethiol,silver(1+) salt
    • Silbertrifluormethansulfid
    • silver (I) trifluoro methyl sulfide
    • silver (trifluoromethyl)thiolate
    • silver trifluoromethanethiolate
    • trifluoromethylthiosilver
    • Trifluoromethanethiol Silver(I) Salt
    • Silver (trifluoromethyl)mercaptide
    • Trifluoromethanethiol silver salt
    • [(Trifluoromethyl)thio]silver
    • Methanethiol, trifluoro-, silver deriv. (6CI)
    • Methanethiol, trifluoro-, silver(1+) salt (9CI)
    • Silver, [(trifluoromethyl)thio]- (7CI)
    • (Trifluoromethylthio)silver(I)
    • Silver, (1,1,1-trifluoromethanethiolato-κS)-
    • CAgF3S
    • Silver(I)trifluoromethanethiolate
    • MFCD25563234
    • SY046964
    • SCHEMBL10494021
    • GZRXLNQFRQGJLU-UHFFFAOYSA-M
    • silver;trifluoromethanethiolate
    • 811-68-7
    • SILVER(1+) (TRIFLUOROMETHYL)SULFANIDE
    • MDL: MFCD25563234
    • Renchi: 1S/CHF3S.Ag/c2-1(3,4)5;/h5H;
    • Clave inchi: SVPQZGWGYCARGG-UHFFFAOYSA-N
    • Sonrisas: [Ag].FC(S)(F)F

Atributos calculados

  • Calidad precisa: 208.88000
  • Masa isotópica única: 207.87237 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 1
  • Complejidad: 32.3
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 1Ų
  • Peso molecular: 208.94

Propiedades experimentales

  • PSA: 38.80000
  • Logp: 1.43600

Silver(I) Trifluoromethanethiolate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A139672-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
$15.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-1g
Silver(I) trifluoromethanethiolate
811-68-7 95%
1g
¥200.0 2024-07-18
Ambeed
A139672-5g
Silver(I) trifluoromethanethiolate
811-68-7 95%
5g
$219.0 2025-02-19
eNovation Chemicals LLC
Y1197160-1g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
1g
$115 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T44420-250mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
250mg
¥65.0 2023-09-06
TRC
S465063-50mg
Silver(I) Trifluoromethanethiolate
811-68-7
50mg
$ 65.00 2022-06-03
Ambeed
A139672-100mg
Silver(I) trifluoromethanethiolate
811-68-7 95%
100mg
$6.0 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S862460-5g
Silver(I) Trifluoromethanethiolate
811-68-7 ≥95%
5g
¥2,450.00 2022-08-31
BAI LING WEI Technology Co., Ltd.
1952307-1G
Silver(I) trifluoromethanethiolate, 95%
811-68-7 95%
1G
¥ 998 2022-04-26
eNovation Chemicals LLC
Y1197160-5g
Silver(I) Trifluoromethanethiolate
811-68-7 95%
5g
$150 2024-07-20

Silver(I) Trifluoromethanethiolate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  overnight, 80 °C
Referencia
Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by Cp*Rh(III)-Catalyzed Diazo-carbenoid Addition to Trifluoromethylthioether
Chen, Shao-Yong; et al, Journal of Organic Chemistry, 2023, 88(9), 5512-5519

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfur Solvents: Tetrahydrofuran ;  rt; rt → -60 °C
1.2 30 min, -60 °C; 16 h, -60 °C → rt
2.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Referencia
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Referencia
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Referencia
Visible-light-induced dehydrogenative β-trifluoromethylthiolation of tertiary amines and direct β-trifluoromethylthiolation of enamides
Song, Yaqi; et al, Organic Chemistry Frontiers, 2023, 10(20), 5284-5290

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  12 h, 80 °C
Referencia
N-[(Trifluoromethyl)thio]saccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent
Xu, Chunfa; et al, Angewandte Chemie, 2014, 53(35), 9316-9320

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium persulfate ,  Silver fluoride Solvents: Dimethyl sulfoxide ;  3 h, 20 °C
Referencia
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Aniline ,  (Diethylamino)sulfur trifluoride
2.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Referencia
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Dimethyl sulfoxide ;  12 h, 20 °C
Referencia
Silver-mediated radical aryltrifluoromethylthiolation of activated alkenes by S-trifluoromethyl 4-methylbenzenesulfonothioate
Zhao, Xia; et al, Tetrahedron Letters, 2018, 59(18), 1719-1722

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Acetonitrile ;  24 h, rt
Referencia
A new synthesis of trifluoromethanethiolates-characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates
Tyrra, Wieland; et al, Journal of Fluorine Chemistry, 2003, 119(1), 101-107

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Water
Referencia
Silver trifluoromethylthiolate
Hervert, Katherine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3

Silver(I) Trifluoromethanethiolate Raw materials

Silver(I) Trifluoromethanethiolate Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:811-68-7)Silver(I) trifluoromethanethiolate
sfd22439
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:811-68-7)Silver(I) Trifluoromethanethiolate
A1051213
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):197.0/890.0